molecular formula C8H11N3O B2844346 2-Amino-6-methyl-3-prop-2-enylpyrimidin-4-one CAS No. 859957-39-4

2-Amino-6-methyl-3-prop-2-enylpyrimidin-4-one

Cat. No.: B2844346
CAS No.: 859957-39-4
M. Wt: 165.196
InChI Key: PTLYOLGWWFFXEE-UHFFFAOYSA-N
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Description

2-Amino-6-methyl-3-prop-2-enylpyrimidin-4-one is a chemical compound of interest in scientific research and development. It belongs to the pyrimidine class of heterocyclic compounds, which are fundamental structures in medicinal and agricultural chemistry . The presence of both amino and carbonyl functional groups on the pyrimidine ring, along with the prop-2-enyl (allyl) substituent, makes it a potential intermediate for the synthesis of more complex molecules. Pyrimidine derivatives are extensively studied for their biological activities and are commonly investigated as kinase inhibitors and for other therapeutic targets. This compound is intended for research and development purposes only. It is strictly for laboratory use and is not classified as a drug, medicinal product, or cosmetic. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, referring to the material safety data sheet (MSDS) for detailed hazard information.

Properties

IUPAC Name

2-amino-6-methyl-3-prop-2-enylpyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c1-3-4-11-7(12)5-6(2)10-8(11)9/h3,5H,1,4H2,2H3,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTLYOLGWWFFXEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C(=N1)N)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-methyl-3-prop-2-enylpyrimidin-4-one typically involves multi-step reactions starting from acyclic precursors. One common method involves the condensation of benzylidene acetones with ammonium thiocyanates, followed by ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and finally, the formation of guanidines with suitable amines .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-6-methyl-3-prop-2-enylpyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The amino and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce a variety of substituted pyrimidines.

Scientific Research Applications

2-Amino-6-methyl-3-prop-2-enylpyrimidin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-6-methyl-3-prop-2-enylpyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit β-glucuronidase, an enzyme associated with pathological conditions such as colon cancer and renal diseases .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key pyrimidinone derivatives and their substituent profiles:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
2-Amino-6-methyl-3-prop-2-enylpyrimidin-4-one 2-NH₂, 6-CH₃, 3-CH₂CH=CH₂ C₈H₁₁N₃O 165.20 Propenyl group enhances hydrophobicity; amino and ketone enable H-bonding.
6-Amino-2-((2-methylbenzyl)thio)pyrimidin-4(3H)-one 6-NH₂, 2-S-CH₂C₆H₄CH₃ C₁₂H₁₃N₃OS 255.32 Thioether linkage increases lipophilicity and potential for π-π interactions.
4-Amino-2-(methylthio)-6-pyrimidinol 4-NH₂, 2-S-CH₃, 6-OH C₅H₇N₃OS 157.19 Thiol and hydroxyl groups enhance polarity and H-bonding capacity.
6-Amino-2-methylpyrimidin-4-ol 6-NH₂, 2-CH₃, 4-OH C₅H₇N₃O 125.13 Hydroxyl group improves solubility; methyl group contributes steric effects.
6-Amino-2-(3-methylpiperidin-1-yl)pyrimidin-4(3H)-one 6-NH₂, 2-(3-methylpiperidinyl) C₁₀H₁₆N₄O 224.26 Piperidinyl substituent introduces basicity and conformational flexibility.

Data derived from structural analogs in and 12.

Physicochemical Properties

  • Hydrogen Bonding: The amino (-NH₂) and ketone (-C=O) groups in this compound act as hydrogen bond donors and acceptors, influencing solubility and crystal packing . In contrast, hydroxyl-containing analogs (e.g., 6-amino-2-methylpyrimidin-4-ol) exhibit stronger H-bonding networks, leading to higher melting points and aqueous solubility .
  • Lipophilicity: The propenyl group in the target compound increases logP compared to methylthio (e.g., 4-amino-2-(methylthio)-6-pyrimidinol) or hydroxylated derivatives. Thioether-containing analogs (e.g., 6-amino-2-((2-methylbenzyl)thio)pyrimidin-4(3H)-one) show intermediate lipophilicity due to sulfur’s polarizability .
  • Steric Effects : The bulky propenyl group at position 3 may hinder rotational freedom and influence binding interactions in biological systems, unlike smaller substituents like methyl or hydroxyl .

Q & A

Q. How can crystallographic data resolve discrepancies in reported bond lengths/angles for the allyl substituent?

  • Methodological Answer : Reanalyze diffraction data (CCDC deposition) using OLEX2 or CRYSTALS . Apply Hirshfeld surface analysis to quantify intermolecular contacts. Compare with benchmarked structures (e.g., Cambridge Structural Database entries). For allyl groups, torsional angles (C–C=C–C) should align with sp² hybridization (120° ± 5°) .

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